(4-Bromo-2-fluoro-6-methylphenyl)methanol
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Overview
Description
(4-Bromo-2-fluoro-6-methylphenyl)methanol: is an organic compound with the molecular formula C8H8BrFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-2-fluoro-6-methylbenzene.
Grignard Reaction: The brominated aromatic compound undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding phenylmagnesium bromide intermediate.
Formylation: The intermediate is then treated with formaldehyde to introduce the hydroxymethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Handling: Handling of large quantities of starting materials and reagents.
Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Purification steps such as distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-6-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of (4-Bromo-2-fluoro-6-methylphenyl)formaldehyde or (4-Bromo-2-fluoro-6-methylbenzoic acid).
Reduction: Formation of (4-Bromo-2-fluoro-6-methylphenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-2-fluoro-6-methylphenyl)methanol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-6-methylphenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-fluoro-6-methylphenyl)methanamine: Similar structure but with an amine group instead of a hydroxymethyl group.
(4-Bromo-2-fluoro-6-methylbenzoic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
(4-Bromo-2-fluoro-6-methylphenyl)methane: Similar structure but without the hydroxyl group.
Uniqueness
(4-Bromo-2-fluoro-6-methylphenyl)methanol is unique due to the presence of the hydroxymethyl group, which imparts specific reactivity and potential for further functionalization
Properties
IUPAC Name |
(4-bromo-2-fluoro-6-methylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESYSSUAYBQHJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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